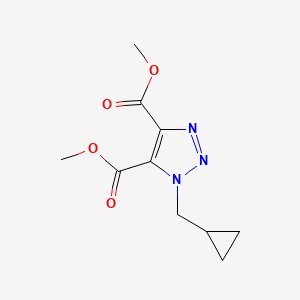![molecular formula C21H24N6O2 B12246542 3-(3-methoxyphenyl)-N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12246542.png)
3-(3-methoxyphenyl)-N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxyphenyl)-N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core, which is known for its diverse biological activities, and is substituted with multiple functional groups that enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the azetidine and pyridazine moieties. Key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the azetidine ring: This step involves the reaction of an appropriate azetidine precursor with the pyrazole intermediate.
Attachment of the pyridazine ring: This is typically done through a nucleophilic substitution reaction.
Final modifications: The methoxyphenyl and carboxamide groups are introduced in the final steps through standard organic reactions such as methylation and amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxyphenyl)-N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide: Similar structure with a different position of the carboxamide group.
3-(3-methoxyphenyl)-N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-pyrazole-5-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide.
Properties
Molecular Formula |
C21H24N6O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-N,2-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H24N6O2/c1-14-8-9-20(23-22-14)27-12-16(13-27)25(2)21(28)19-11-18(24-26(19)3)15-6-5-7-17(10-15)29-4/h5-11,16H,12-13H2,1-4H3 |
InChI Key |
GACDUPIJTQLUMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-5-fluoro-N-methyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B12246459.png)


![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine](/img/structure/B12246479.png)
![4-(morpholine-4-sulfonyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12246481.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B12246483.png)
![4-({5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile](/img/structure/B12246485.png)

![5-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridin-3-ol](/img/structure/B12246502.png)
![3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B12246510.png)
![4-(5-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-ethyl-5-fluoropyrimidine](/img/structure/B12246518.png)
![2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-methoxypyrimidine](/img/structure/B12246523.png)
![4-Ethyl-3-methyl-6-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B12246535.png)
![7-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-7H-purine](/img/structure/B12246556.png)
